WT-1 331 long

Description

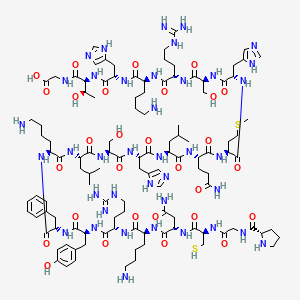

Structure

2D Structure

Properties

CAS No. |

935395-34-9 |

|---|---|

Molecular Formula |

C114H181N39O29S2 |

Molecular Weight |

2626.0 g/mol |

IUPAC Name |

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-4-oxo-2-[[(2R)-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |

InChI |

InChI=1S/C114H181N39O29S2/c1-60(2)41-77(101(171)141-75(31-32-88(118)158)99(169)142-76(33-40-184-6)100(170)147-82(46-66-50-125-58-133-66)106(176)152-85(54-154)109(179)140-73(25-17-38-128-113(120)121)95(165)136-71(22-11-14-35-116)97(167)148-83(47-67-51-126-59-134-67)108(178)153-92(62(5)156)112(182)131-53-91(161)162)144-105(175)81(45-65-49-124-57-132-65)149-110(180)86(55-155)151-102(172)78(42-61(3)4)143-96(166)72(23-12-15-36-117)138-103(173)79(43-63-19-8-7-9-20-63)146-104(174)80(44-64-27-29-68(157)30-28-64)145-98(168)74(26-18-39-129-114(122)123)137-94(164)70(21-10-13-34-115)139-107(177)84(48-89(119)159)150-111(181)87(56-183)135-90(160)52-130-93(163)69-24-16-37-127-69/h7-9,19-20,27-30,49-51,57-62,69-87,92,127,154-157,183H,10-18,21-26,31-48,52-56,115-117H2,1-6H3,(H2,118,158)(H2,119,159)(H,124,132)(H,125,133)(H,126,134)(H,130,163)(H,131,182)(H,135,160)(H,136,165)(H,137,164)(H,138,173)(H,139,177)(H,140,179)(H,141,171)(H,142,169)(H,143,166)(H,144,175)(H,145,168)(H,146,174)(H,147,170)(H,148,167)(H,149,180)(H,150,181)(H,151,172)(H,152,176)(H,153,178)(H,161,162)(H4,120,121,128)(H4,122,123,129)/t62-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,92+/m1/s1 |

InChI Key |

HCCZDMNKKFBMNE-RCCHGGDLSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@@H]6CCCN6)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)CNC(=O)C6CCCN6 |

Origin of Product |

United States |

Peptide Design, Synthesis, and Structural Analysis of Wt 1 331 Long

Methodologies for Peptide Synthesis

The synthesis of peptides like WT-1 331 long is a meticulous process that requires precise chemical strategies to ensure the correct sequence and purity of the final product.

Solid-Phase Peptide Synthesis (e.g., Fluorenylmethoxycarbonyl Chemistry)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, offering significant advantages over classical solution-phase methods by anchoring the growing peptide chain to a solid resin support. nih.govpeptide.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. researchgate.net

For the synthesis of this compound and similar peptides, Fluorenylmethoxycarbonyl (Fmoc) chemistry is a widely adopted strategy. nih.govresearchgate.netnih.gov This method utilizes the Fmoc group to temporarily protect the α-amino group of the amino acids. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, which are less harsh than the repetitive acid treatments required in older Boc-chemistry protocols. nih.govacs.org This gentler approach helps to preserve the integrity of the growing peptide chain, especially for longer sequences. peptide.com

The SPPS cycle using Fmoc chemistry involves a series of iterative steps:

Deprotection: The Fmoc group is removed from the resin-bound amino acid or peptide, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.org

Washing: The resin is thoroughly washed to remove the piperidine and byproducts. rsc.org

Coupling: The next Fmoc-protected amino acid is activated and added to the resin, forming a new peptide bond. researchgate.net

Washing: The resin is washed again to remove any unreacted amino acids and coupling reagents. researchgate.net

This cycle is repeated until the full 22-amino acid sequence of this compound is assembled. nih.gov Once the synthesis is complete, the peptide is cleaved from the resin support and all remaining side-chain protecting groups are removed, often in a single step using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions. researchgate.net

Purity and Sequence Assessment Techniques (e.g., High-Pressure Liquid Chromatography, Mass Spectrometry)

Following synthesis and cleavage from the resin, the crude peptide product contains the desired full-length sequence along with a variety of impurities. creative-proteomics.comalmacgroup.com These can include truncated sequences, deletion sequences where an amino acid was missed, or sequences with incompletely removed protecting groups. creative-proteomics.com Therefore, rigorous purification and characterization are essential to ensure the quality of the synthetic peptide.

High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC (RP-HPLC), is the primary technique used for both the purification and purity assessment of synthetic peptides like this compound. nih.govrsc.orgalmacgroup.com In RP-HPLC, the crude peptide mixture is passed through a column containing a nonpolar stationary phase. A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components. mdpi.com Peptides are separated based on their hydrophobicity, allowing the target peptide to be isolated from its impurities. The purity is then quantified by analyzing the resulting chromatogram, with the area of the main peak relative to the total area of all peaks indicating the purity level. creative-proteomics.comalmacgroup.com

Mass Spectrometry (MS) is an indispensable tool for confirming the identity and sequence of the synthesized peptide. nih.govcreative-proteomics.com It measures the mass-to-charge ratio of ionized molecules, providing a precise molecular weight for the peptide. researchgate.net This allows for verification that the correct amino acid sequence has been synthesized. acs.org Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly employed for this purpose. creative-proteomics.com By comparing the experimentally measured mass to the calculated theoretical mass of this compound, the successful synthesis of the target molecule can be confirmed. acs.org

| Technique | Purpose | Principle of Operation | Typical Outcome |

|---|---|---|---|

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification and Purity Assessment | Separates peptides based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase gradient. rsc.orgalmacgroup.com | A chromatogram showing separated peaks, allowing for isolation of the target peptide and quantification of its purity. creative-proteomics.com |

| Mass Spectrometry (MS) | Identity and Sequence Verification | Measures the mass-to-charge ratio of ionized peptides to determine their exact molecular weight. acs.orgresearchgate.net | A mass spectrum confirming the molecular weight of the synthesized peptide matches its theoretical mass. nih.gov |

Structural Features and Sequence Specificity of this compound

The specific structure of this compound is critical to its function as an immunogenic peptide.

Amino Acid Sequence and Peptide Length (PGCNKRYFKLSHLQMHSRKHTG, 22 amino acids)

This compound is a 22-amino acid peptide. nih.govsec.gov Its primary structure, the linear sequence of amino acids, is PGCNKRYFKLSHLQMHSRKHTG. nih.govsec.gov This specific sequence is derived from the Wilms' tumor 1 protein and is designed to be recognized by the immune system, particularly by CD4+ T-helper cells. nih.govresearchgate.net The length and composition of the peptide are crucial for its ability to bind to Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells. nih.gov

| Property | Detail | Source |

|---|---|---|

| Full Name | This compound | nih.govsec.gov |

| Amino Acid Sequence | PGCNKRYFKLSHLQMHSRKHTG | nih.govsec.gov |

| Peptide Length | 22 amino acids | researchgate.netsec.gov |

Structure-Activity Relationship (SAR) Studies Applied to Immunogenic Peptides

Understanding the relationship between a peptide's structure and its biological activity is fundamental to designing effective immunotherapies.

General Principles of Peptide SAR in Immunological Contexts

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological properties of peptides. nih.govresearchgate.net In the context of immunology, SAR studies aim to understand how modifications to a peptide's sequence and structure affect its immunogenicity. sci-hub.se The goal is to enhance desired properties, such as binding affinity to MHC molecules and T-cell receptor (TCR) recognition, while minimizing undesirable effects. sci-hub.sersc.org

Key principles of peptide SAR in immunology include:

Amino Acid Substitution: Systematically replacing amino acids in a peptide sequence (a process known as an "alanine scan" when alanine (B10760859) is used) can identify residues critical for MHC binding or TCR interaction. rsc.org For instance, modifying an amino acid at a key MHC anchor position can dramatically alter the peptide's binding affinity. nih.gov

Peptide Length: The length of the peptide is a critical determinant for binding to MHC class I or class II molecules. Truncation or extension of a peptide sequence can be used to define the minimal essential epitope required for an immune response. rsc.org

Conformational Constraints: Introducing conformational constraints, for example through cyclization, can stabilize a peptide in a bioactive conformation, potentially increasing its affinity for its target and its resistance to degradation by proteases. mdpi.com

By applying these principles, researchers can design "heteroclitic" peptides, which are synthetic analogues modified to induce a more potent immune response than the native sequence. nih.gov These modifications are designed to increase the affinity for MHC molecules, thereby enhancing T-cell activation and generating a more robust immune response against the target. nih.govsec.gov

Amino Acid Residue Contributions to Immunological Function in this compound (e.g., HLA-DR Binding)

The this compound peptide is a 22-amino acid sequence corresponding to amino acids 331-352 of the human WT1 protein. nih.gov Its design as an effective immunogen is rooted in the principles of peptide-based vaccine development, which include the selection of sequences with a high predicted affinity for Major Histocompatibility Complex (MHC) class II molecules, in this case, Human Leukocyte Antigen (HLA)-DR. aacrjournals.organnualreviews.org

The design of this compound and similar peptides often involves the use of computer prediction algorithms to identify amino acid sequences likely to bind to a broad range of HLA-DRB1 alleles. aacrjournals.org These algorithms, such as SYFPEITHI and TEPITOPE, analyze the peptide sequence for anchor motifs—specific amino acid residues at key positions that are critical for binding within the peptide-binding groove of HLA molecules. aacrjournals.orggoogle.comnih.gov While direct structural analysis and comprehensive alanine scanning studies for this compound are not extensively detailed in publicly available research, its design and observed immunogenicity allow for an informed analysis of the likely contributions of its amino acid residues.

The this compound peptide has been utilized in multivalent vaccine formulations to induce WT1-specific CD4+ T-cell responses. nih.govnih.gov Studies have demonstrated that vaccination with cocktails containing this compound can lead to a significant increase in the proliferation of CD4+ T cells specific for this peptide. nih.gov This indicates that the peptide is effectively processed by antigen-presenting cells and presented on HLA-DR molecules to activate T helper cells.

The table below outlines the amino acid sequence of this compound and the predicted roles of its residues in HLA-DR binding and T-cell receptor (TCR) interaction, based on established principles of immunology and peptide vaccine design.

| Position | Amino Acid (Single Letter) | Amino Acid (Three Letter) | Predicted Contribution |

| 331 | P | Pro | Flanking residue, may influence processing |

| 332 | G | Gly | Flanking residue, may influence processing |

| 333 | C | Cys | Potential for disulfide bond formation, may influence structure |

| 334 | N | Asn | Potential TCR contact residue or secondary anchor |

| 335 | K | Lys | Likely primary or secondary HLA-DR anchor residue (basic) |

| 336 | R | Arg | Likely primary or secondary HLA-DR anchor residue (basic) |

| 337 | Y | Tyr | Potential primary HLA-DR anchor residue (aromatic) |

| 338 | F | Phe | Potential primary HLA-DR anchor residue (aromatic) |

| 339 | K | Lys | Likely primary or secondary HLA-DR anchor residue (basic) |

| 340 | L | Leu | Potential HLA-DR anchor residue (hydrophobic) |

| 341 | S | Ser | Potential TCR contact residue |

| 342 | H | His | Potential TCR contact residue |

| 343 | L | Leu | Potential HLA-DR anchor residue (hydrophobic) |

| 344 | Q | Gln | Potential TCR contact residue |

| 345 | M | Met | Potential HLA-DR anchor residue (hydrophobic) |

| 346 | H | His | Potential TCR contact residue |

| 347 | S | Ser | Potential TCR contact residue |

| 348 | R | Arg | Likely primary or secondary HLA-DR anchor residue (basic) |

| 349 | K | Lys | Likely primary or secondary HLA-DR anchor residue (basic) |

| 350 | H | His | Potential TCR contact residue |

| 351 | T | Thr | Potential TCR contact residue |

| 352 | G | Gly | Flanking residue, may influence processing |

The efficacy of this compound stems from its ability to bind to multiple HLA-DR alleles, a characteristic known as promiscuous binding. aacrjournals.org This is a crucial feature for a peptide vaccine intended for use in a genetically diverse human population. The presence of multiple potential anchor residues, including hydrophobic (Y, F, L, M) and basic (K, R) amino acids, distributed along the peptide chain likely facilitates this broad reactivity. aacrjournals.organnualreviews.org The core binding motif within the 22-amino acid sequence is predicted to be a 9-mer peptide that sits (B43327) within the HLA-DR binding groove, with the flanking residues potentially influencing peptide processing and stability. annualreviews.org

Molecular and Cellular Mechanisms of Action for Wt 1 331 Long

Interaction with Major Histocompatibility Complex (MHC) Class II Molecules

The initial step in the mechanism of action for WT-1 331 long involves its interaction with MHC class II molecules on the surface of professional antigen-presenting cells (APCs), such as dendritic cells and macrophages. researchgate.netallenpress.comwikipedia.org

The this compound peptide is classified as an HLA class II-binding helper peptide. nih.govmdpi.comresearchgate.netnih.gov It is specifically designed to be recognized in the context of HLA-DRB1 molecules. nih.govnih.gov Research indicates that long peptides derived from the WT1 protein, such as this compound, are developed to bind to multiple, common HLA-DRB1 alleles. mdpi.comaacrjournals.org This "promiscuous" binding capability is a significant advantage, as it allows the peptide to be immunogenic across a large and genetically diverse patient population. aacrjournals.org

A closely related 16-mer helper peptide, WT1 332 (which largely overlaps with the this compound sequence), has been shown to bind to a wide array of HLA class II molecules, underscoring the broad binding potential of this particular region of the WT1 protein. researchgate.net This broad specificity is crucial for its function in vaccine formulations intended for a general population. mdpi.com

Table 1: Reported HLA Class II Binding for WT1-Derived Helper Peptides

| Peptide | Reported HLA Binding Specificity | Notes |

|---|---|---|

| This compound | HLA-DRB1 nih.govnih.gov | Designed to stimulate common HLA-DR expressing cells, indicating broad reactivity. mdpi.com |

| WT1 332 (related peptide) | HLA-DRB101:01, *04:05, *07:01, *08:02, *08:03, *13:02, *14:03, *14:05, *15:01, *15:02; HLA-DRB302:02; HLA-DQB104:01; HLA-DPB105:01, *09:01 researchgate.net | Demonstrates the promiscuous binding capability of this epitope region. researchgate.net |

This table summarizes the known HLA binding characteristics. The broad binding profile of the related WT1 332 peptide suggests a similar wide-ranging affinity for this compound.

As an exogenous antigen, the this compound peptide is processed for presentation via the MHC class II pathway. wikipedia.org The process begins when APCs internalize the peptide through phagocytosis or endocytosis. wikipedia.orgjci.org Inside the APC, the peptide traffics to endosomal and lysosomal compartments. wikipedia.orgnih.gov Within these acidic vesicles, the peptide is loaded into the peptide-binding groove of newly synthesized MHC class II molecules. nih.govannualreviews.org

The structure of the MHC class II peptide-binding groove is open at both ends, which allows it to accommodate longer peptides, typically 13-25 amino acids in length. nih.govannualreviews.org This structural feature is perfectly suited for presenting peptides like the 22-amino acid this compound. Once the peptide-MHC class II complex is formed, it is transported to the surface of the APC. wikipedia.org On the cell surface, the complex is displayed for recognition by the T-cell receptors (TCRs) on CD4+ T helper cells, initiating an antigen-specific immune response. allenpress.comimmunopaedia.org.za Studies have confirmed that WT1-derived epitopes are naturally processed and presented by APCs from whole tumor lysates, validating that this pathway is relevant for endogenously expressed WT1 protein as well. nih.gov

HLA-DR Binding Specificity and Affinity of this compound

Induction of T-Cell Responses by this compound

The presentation of the this compound peptide by APCs leads directly to the activation of the adaptive immune system, specifically targeting CD4+ T helper cells.

The primary immunological function of this compound is the potent stimulation and activation of WT1-specific CD4+ T helper cells. nih.govnih.govashpublications.org Multiple clinical studies utilizing vaccines containing this compound have demonstrated its ability to induce significant CD4+ T-cell proliferation in vaccinated patients. nih.govnih.govashpublications.org In one trial, seven out of eight evaluable patients showed strong proliferative responses to the immunizing peptides, which included this compound. nih.gov Another study reported that three of nine patients tested mounted a detectable CD4+ response specifically against the this compound peptide. ashpublications.org

Table 2: Representative Research Findings on this compound-Induced CD4+ T-Cell Proliferation

| Study Reference | Patient Cohort | Key Finding |

|---|---|---|

| Maslak et al. (2010) nih.gov | Acute Myeloid Leukemia (AML) | 7 of 8 patients showed strong proliferative responses to immunizing peptides. In one patient, a 54-fold increase in proliferation was observed in response to peptide 331. nih.gov |

| Dao et al. (2018) ashpublications.org | Acute Myeloid Leukemia (AML) | 4 of 9 patients (44%) had a detectable CD4+ immune response. Of these, 3 patients responded to the long peptide 331 . ashpublications.org |

This table highlights clinical data showing the capacity of this compound, as part of a multivalent vaccine, to stimulate the expansion of CD4+ T cells.

The activation of CD4+ T helper cells by this compound is a critical event that potentiates broader and more effective anti-tumor immunity. researchgate.netnih.gov These helper cells are indispensable for the induction of a robust and long-lived memory CD8+ cytotoxic T lymphocyte (CTL) response. nih.govashpublications.org CTLs are the primary effectors that recognize and kill cancer cells presenting WT1 peptides on MHC class I molecules. allenpress.comnih.gov

The "help" provided by this compound-induced CD4+ T cells is multifaceted. allenpress.com It includes the secretion of stimulatory cytokines and direct cell-to-cell contact with CTLs and APCs, which enhances CTL activation, proliferation, and survival. allenpress.com The inclusion of long helper peptides like this compound in vaccine formulations is a key strategy to overcome the limited clinical responses seen with vaccines that only contain MHC class I epitopes. nih.gov Clinical research has shown that combining helper peptides with CTL peptides induces WT1-specific CTLs more efficiently. nih.gov Furthermore, activated CD4+ T cells can also provide help to B cells, promoting the production of high-affinity, class-switched anti-WT1 antibodies. researchgate.netallenpress.com

Upon activation, this compound-specific CD4+ T cells differentiate and secrete a profile of cytokines characteristic of a T helper 1 (Th1) response. researchgate.net Th1 responses are critical for cell-mediated immunity against tumors. The key cytokines produced include Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). allenpress.comresearchgate.netfrontiersin.org

IFN-γ plays a vital role in anti-tumor immunity by increasing the expression of MHC molecules on cancer cells, making them better targets for CTLs, and by activating other immune cells like macrophages. immunopaedia.org.zaoncotarget.com TNF-α can have direct cytotoxic effects on tumor cells and contributes to inflammatory responses within the tumor microenvironment. researchgate.netoncotarget.com A clinical study of a vaccine containing this compound found that the most robust CD4+ T-cell responses were against the 331 long and 427 long peptides, characterized by the production of TNF-α. researchgate.net Other studies have also correlated increased IFN-γ production by T cells with a functional response after WT1 peptide vaccination. frontiersin.org

Table 3: Cytokine Profile of T Cells Stimulated by WT1 Helper Peptides

| Cytokine | Role in Immune Response | Study Findings Related to WT1 Helper Peptides |

|---|---|---|

| TNF-α | Pro-inflammatory, direct tumor cytotoxicity, immune cell activation. oncotarget.comki.se | Robust TNF-α production by CD4+ T cells was observed in response to This compound peptide stimulation. researchgate.net |

| IFN-γ | Enhances antigen presentation, activates CTLs and macrophages, hallmark of Th1 response. immunopaedia.org.zaoncotarget.com | Functional WT1 T-cell responses after vaccination are characterized by increased IFN-γ production. frontiersin.org Related helper peptide WT1 332 induces Th1-type cells that can promote CTL responses. researchgate.net |

| IL-2 | T-cell growth factor, promotes proliferation of T cells. | CD4+ T-cell responses to the vaccine containing this compound were examined for IL-2, TNF-α, and IFN-γ. researchgate.net |

This table summarizes the key Th1 cytokines produced following stimulation with WT1 helper peptides like this compound, and their roles in the anti-tumor immune response.

Role of this compound-Induced CD4+ T Helper Cells in Potentiating Immune Responses

Strategies for Enhancing this compound Immunogenicity

The Wilms' Tumor 1 (WT1) protein is a promising target for cancer immunotherapy due to its overexpression in various hematological and solid malignancies. frontiersin.orgresearchgate.net The "this compound" peptide, with the amino acid sequence PGCNKRYFKLSHLQMHSRKHTG, is a native long peptide derived from the WT1 protein. nih.govnih.gov It is specifically designed to elicit a CD4+ T helper cell response, which is critical for orchestrating a robust and durable anti-tumor immune attack, including the generation of CD8+ cytotoxic T lymphocyte (CTL) memory. nih.govaacrjournals.org However, as a self-antigen, its immunogenicity can be limited. frontiersin.org Therefore, various strategies are employed to enhance its ability to stimulate the immune system effectively.

Role of Adjuvants and Priming Agents in Peptide-Based Immunization

To overcome the challenge of immune tolerance to self-antigens like WT1, peptide-based vaccines almost invariably require adjuvants and priming agents to maximize their immunogenic potential. frontiersin.org The "this compound" peptide is frequently administered as part of a multivalent vaccine, which includes other WT1-derived peptides to stimulate a broader immune response. nih.govashpublications.org

Adjuvants: The primary role of an adjuvant is to enhance the magnitude and duration of the immune response to the co-administered antigen. In clinical studies involving the this compound peptide, Montanide ISA 51 VG is a commonly used adjuvant. ashpublications.orgmdpi.com Montanide is a water-in-oil emulsion that creates a depot at the injection site. This depot effect allows for the slow release of the peptide antigens, providing a sustained stimulus to the immune system. This prolonged exposure helps in the recruitment and activation of antigen-presenting cells (APCs), such as dendritic cells, which are essential for initiating the T-cell response. frontiersin.org

Priming Agents: Priming agents are used to prepare the local immune environment at the vaccination site to make it more conducive to a powerful immune response. Granulocyte-macrophage colony-stimulating factor (GM-CSF) , commercially known as Sargramostim, is often used for this purpose in WT1 peptide vaccination protocols. nih.govnih.gov Injected at the vaccination site prior to the vaccine itself, GM-CSF helps to attract and mature APCs, thereby enhancing antigen uptake, processing, and presentation to T cells. nih.govresearchgate.net The combination of a priming agent like GM-CSF with an adjuvant like Montanide is a strategy designed to ensure that the "this compound" peptide is presented to the immune system in the most effective way possible, leading to a strong, specific CD4+ T cell activation. nih.govnih.gov

| Component Type | Specific Agent | Primary Role in Immunization | Reference |

|---|---|---|---|

| Peptide Antigen | This compound | Stimulates a native CD4+ T helper cell response. | nih.govashpublications.org |

| Adjuvant | Montanide ISA 51 VG | Creates an antigen depot for slow release and sustained immune stimulation. | ashpublications.orgmdpi.com |

| Priming Agent | GM-CSF (Sargramostim) | Attracts and matures antigen-presenting cells at the injection site. | nih.govnih.govresearchgate.net |

Synergistic Effects of WT1 Peptides with Immunomodulators in Preclinical Models

To further boost the anti-tumor effects of WT1 peptide vaccines, researchers have explored combining them with other immunomodulatory agents. This approach aims to simultaneously stimulate a tumor-specific immune response with the vaccine and overcome the immunosuppressive mechanisms that tumors use to evade immune destruction. researchgate.netpatsnap.com

Combination with Immune Checkpoint Inhibitors (ICIs): Immune checkpoints, such as the programmed cell death protein 1 (PD-1) pathway, are crucial for preventing autoimmunity but can be co-opted by tumors to suppress anti-cancer immunity. Combining a WT1 peptide vaccine with an anti-PD-1 antibody like nivolumab (B1139203) has shown synergistic effects. mdpi.comnih.gov This combination is based on the rationale that the vaccine expands the population of WT1-specific T cells, while the checkpoint inhibitor "releases the brakes" on these T cells, allowing them to function more effectively within the tumor microenvironment. patsnap.com A phase I study combining a multivalent WT1 vaccine (galinpepimut-S), which includes the this compound peptide, with nivolumab in ovarian cancer patients demonstrated robust WT1-specific T-cell responses in 91% of patients. mdpi.comresearchgate.net The results suggested a synergistic effect between the vaccine and the ICI. nih.gov

Combination with Chemotherapy: Certain chemotherapy agents can have immunomodulatory effects that complement cancer vaccines. Gemcitabine (B846) , a standard chemotherapy for pancreatic cancer, has been shown to enhance the expression of the WT1 antigen in cancer cells, making them more visible to the immune system. nih.govaacrjournals.org Furthermore, gemcitabine can reduce the numbers of immunosuppressive cells in the tumor microenvironment. nih.gov Preclinical findings led to clinical trials combining gemcitabine with a WT1 peptide vaccine. A phase II randomized study in patients with advanced pancreatic ductal adenocarcinoma showed that the combination of gemcitabine and a WT1 peptide vaccine significantly improved progression-free survival compared to gemcitabine alone, indicating a potent synergistic interaction. aacrjournals.org The vaccine-induced WT1-specific T cells were better able to target the tumor cells that had been "sensitized" by the chemotherapy. aacrjournals.org

| Immunomodulator | Mechanism of Synergy | Key Research Finding | Reference |

|---|---|---|---|

| Nivolumab (Anti-PD-1) | Blocks the PD-1 immune checkpoint, enhancing the function of vaccine-induced T cells. | Combination with a multivalent WT1 vaccine led to WT1-specific T-cell responses in 91% of ovarian cancer patients in a Phase I trial. | mdpi.comresearchgate.netnih.gov |

| Gemcitabine (Chemotherapy) | Increases WT1 antigen expression on tumor cells and reduces immunosuppressive cells. | Combination with a WT1 peptide vaccine significantly prolonged progression-free survival in patients with advanced pancreatic cancer. | nih.govaacrjournals.org |

Preclinical and in Vitro Immunological Research on Wt 1 331 Long

In Vitro Studies of T-Cell Proliferation and Activation

The immunogenicity of WT-1 331 long has been primarily assessed through its ability to stimulate T-cell responses in vitro. Key methodologies include T-cell proliferation assays and cytokine release assays, which collectively provide insights into the peptide's capacity to activate the cellular arm of the immune system.

Assays for CD4+ T-Cell Proliferation (e.g., unprimed CD4+ T-cell proliferation assays)

Unprimed CD4+ T-cell proliferation assays are a fundamental tool for directly evaluating the ability of the this compound peptide to induce a primary immune response. In these assays, CD4+ T cells are isolated and incubated with the peptide, and their proliferation is measured, often by the incorporation of [3H]-thymidine. nih.govnih.gov

Studies have consistently demonstrated that the this compound peptide can induce robust CD4+ T-cell proliferation. For instance, in a study involving patients with acute myeloid leukemia (AML), vaccination with a cocktail of WT1 peptides, including this compound, led to significant increases in CD4+ T-cell proliferation in response to the peptide. nih.govashpublications.org Notably, no peptide-specific responses were observed before vaccination, indicating that the proliferation was a direct result of the peptide stimulation. nih.govnih.gov The magnitude of this proliferation can be substantial, with one study reporting a 54-fold increase in cell proliferation in response to the this compound peptide after three vaccinations. nih.gov

| Study Reference | Patient Cohort | Peptide Concentration | Fold Increase in Proliferation |

|---|---|---|---|

| nih.gov | AML Patient (Patient 5) | 50 µg/mL | 54-fold |

| ashpublications.org | AML Patient (Patient 4) | 50 µg/mL | 6-fold |

Quantification of Cytokine Release (e.g., Interferon-gamma ELISPOT assays)

Interferon-gamma (IFN-γ) is a critical cytokine in the anti-tumor immune response, and its secretion by T cells upon antigen encounter is a key indicator of a functional cellular immune response. The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the number of IFN-γ-secreting cells. nih.govspandidos-publications.com

Assessment of T-Cell Specificity and Cross-Reactivity with WT1 Peptides

A crucial aspect of peptide-based immunotherapy is ensuring that the induced T-cell response is specific to the intended target and can also recognize the naturally processed and presented epitopes on tumor cells. This involves assessing both specificity and cross-reactivity. core.ac.ukfrontiersin.org

Research has shown that T cells stimulated by a vaccine containing this compound demonstrate specificity for WT1. For instance, T cells from vaccinated patients were able to kill WT1-positive leukemia/lymphoma cell lines but not WT1-negative cell lines, unless the negative cells were pulsed with a WT1 peptide. nih.gov This demonstrates the WT1-specific nature of the cytotoxic T lymphocytes (CTLs) generated.

Furthermore, studies have investigated the cross-reactivity of T cells stimulated with modified or "heteroclitic" WT1 peptides. These synthetic analogs are designed to be more immunogenic and can induce T cells that cross-react with the native WT1 peptides. nih.gov This is significant because it indicates that an enhanced immune response generated by a synthetic peptide can still effectively target tumor cells expressing the original, unaltered WT1 protein. nih.gov

Cellular Models for Immunological Evaluation of this compound

The in vitro evaluation of this compound relies on various cellular models that mimic the in vivo environment of antigen presentation and T-cell activation. These models are essential for dissecting the cellular and molecular interactions that underpin the immune response to this peptide.

Utilization of Antigen-Presenting Cells (e.g., T2 cells, Dendritic Cells) in Co-culture Systems

Antigen-presenting cells (APCs) are critical for initiating the T-cell response. In vitro, different types of APCs are used in co-culture systems with T cells to study the immunogenicity of peptides like this compound.

T2 cells: These are a human cell line deficient in Transporter associated with Antigen Processing (TAP), which makes them unable to present endogenous peptides on their MHC class I molecules. mdpi.com This characteristic makes them useful for assaying the binding of exogenous peptides to MHC molecules. nih.govmdpi.com

Dendritic Cells (DCs): As the most potent APCs, dendritic cells are extensively used in in vitro studies. elifesciences.org Monocyte-derived DCs are generated and matured in the lab and then pulsed with the this compound peptide before being co-cultured with T cells. nih.govaacrjournals.org These co-culture systems have been instrumental in demonstrating the peptide's ability to be processed and presented by DCs to stimulate T-cell responses. aacrjournals.orgnih.gov

CD14+ Monocytes: These cells, which can be isolated from peripheral blood, also function as APCs and have been used in co-culture experiments to assess T-cell activation. nih.govfrontiersin.org

Application of Immortalized Cell Lines and Primary Immune Cells in Research

Both immortalized cell lines and primary immune cells play distinct but complementary roles in the immunological evaluation of this compound.

Immortalized Cell Lines: These are cells that have been modified to proliferate indefinitely in culture, providing a consistent and readily available source of cells for experiments. mdpi.cominnoprot.com Besides T2 cells, various cancer cell lines that either endogenously express WT1 or are engineered to do so are used as target cells in cytotoxicity assays to determine if the T cells stimulated by this compound can effectively kill tumor cells. nih.govsigmaaldrich.com The use of immortalized cell lines allows for standardized and reproducible experiments. researchgate.net

Primary Immune Cells: These are cells isolated directly from blood or tissue and are considered more representative of the in vivo situation. researchgate.net In the research on this compound, primary CD4+ T cells, CD3+ T cells, and CD14+ monocytes are isolated from healthy donors or patients to assess the peptide's immunogenicity in a more physiologically relevant context. nih.govnih.gov The use of primary cells is crucial for validating the findings from studies using immortalized cell lines and for understanding the potential of this compound in a clinical setting. mdpi.com

Methodological Considerations for Preclinical Immunogenicity Studies

The evaluation of a peptide's immunogenic potential before it enters clinical trials is a critical step. This process involves a combination of in vitro and in vivo studies designed to predict the immune response in humans.

In vitro assays are fundamental tools in the preclinical assessment of peptide immunogenicity, offering several advantages. They allow for the controlled study of specific immune responses using human cells, which can be more relevant than animal models. nih.gov Key in vitro methods include:

T-cell Proliferation Assays: These assays measure the proliferation of T cells in response to stimulation with the peptide. An increase in proliferation indicates that the peptide is recognized by and activates T cells. nih.gov

Cytokine Release Assays (e.g., ELISPOT and Intracellular Cytokine Staining): These techniques quantify the number of cells secreting specific cytokines (like IFN-γ) upon peptide stimulation, providing insight into the type and magnitude of the T-cell response. nih.govaacrjournals.org

MHC Binding Assays: These assays determine the ability of a peptide to bind to specific Human Leukocyte Antigen (HLA) molecules, which is a prerequisite for T-cell recognition. aacrjournals.org

Advantages of in vitro approaches include:

Human Relevance: The use of human peripheral blood mononuclear cells (PBMCs) provides a direct assessment of the peptide's potential to stimulate an immune response in the target population. nih.gov

Mechanistic Insights: They allow for the detailed study of cellular and molecular interactions, such as identifying which cell types are responding and the cytokine profiles they produce.

High-throughput Screening: Multiple peptides and conditions can be tested simultaneously, facilitating the selection of the most promising candidates.

Limitations of in vitro approaches include:

Lack of a Complex In Vivo Environment: In vitro systems cannot fully replicate the complex interplay of various cell types, tissues, and signaling molecules that occurs in the human body.

Difficulty in Predicting Long-term Memory: While they can demonstrate a primary immune response, predicting the generation and maintenance of long-term immunological memory is challenging.

Potential for In-vitro Artifacts: The conditions of cell culture can sometimes lead to responses that may not be representative of the in vivo situation.

Table 1: Summary of In Vitro Immunological Assays for this compound

| Assay Type | Purpose | Key Findings for this compound | References |

|---|---|---|---|

| CD4+ T-cell Proliferation Assay | To measure the ability of the peptide to induce the expansion of specific CD4+ T cells. | This compound consistently induces significant proliferation of CD4+ T cells from vaccinated patients. In some studies, it was the most immunogenic of the peptides tested. | nih.govresearchgate.net |

| IFN-γ ELISPOT Assay | To quantify the frequency of IFN-γ-secreting T cells upon peptide stimulation, indicating a Th1 response. | Demonstrated the ability of this compound to stimulate IFN-γ secretion from T cells. | aacrjournals.org |

| Intracellular Cytokine Staining (ICS) for TNFα, IFNγ, and IL-2 | To detect and quantify cytokine production within individual T cells, providing a multi-parameter view of the immune response. | CD4+ T-cell responses to this compound were among the most robust, showing production of these key cytokines. | aacrjournals.orgnih.gov |

In vivo preclinical studies, typically conducted in animal models, are essential for understanding the immunogenicity of a peptide vaccine in a whole organism. While no specific in vivo preclinical studies for "this compound" as a standalone agent are publicly available, the general principles for such studies are well-established.

Key design principles include:

Selection of an Appropriate Animal Model: The chosen animal model should have an immune system that is as similar as possible to humans. For peptide vaccines, transgenic mice expressing human HLA molecules are often used to better predict the T-cell response in humans.

Use of Adjuvants: Peptides alone are often weakly immunogenic, so they are typically formulated with an adjuvant to enhance the immune response. The choice of adjuvant can significantly impact the type and strength of the resulting immunity. nih.gov

Route and Schedule of Administration: The way the vaccine is administered (e.g., subcutaneously, intramuscularly) and the timing of doses can influence the immune outcome.

Immunological Readouts: A comprehensive set of immunological assays should be used to evaluate the response, including measuring peptide-specific T-cell responses (both CD4+ and CD8+), antibody production, and the generation of immunological memory.

Challenge Studies: In some cases, vaccinated animals may be challenged with tumor cells expressing the target antigen (WT1) to determine if the induced immune response can provide protection.

Table 2: Key Design Considerations for In Vivo Preclinical Immunogenicity Studies of Peptide Vaccines

| Design Principle | Description | Relevance to this compound |

|---|---|---|

| Animal Model Selection | Utilizing models that can present the peptide via HLA molecules similar to humans (e.g., HLA-transgenic mice). | Essential to predict if the peptide will be immunogenic in a diverse human population with different HLA types. |

| Adjuvant Formulation | Combining the peptide with a substance that boosts the immune response, such as Montanide ISA 51 VG. | Crucial for overcoming the inherently low immunogenicity of a single peptide and for shaping the desired Th1 response. nih.gov |

| Immunological Monitoring | Comprehensive analysis of T-cell and B-cell responses over time. | To confirm the induction of a robust and lasting CD4+ T-cell response, which is the primary goal of the this compound peptide. |

| Correlation with Anti-Tumor Efficacy | Assessing whether the induced immune response can control or eliminate tumors expressing WT1. | The ultimate test of the preclinical efficacy of the vaccine concept. |

Advanced Research Directions and Methodological Innovations for Wt 1 331 Long

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches is accelerating the discovery and optimization of therapeutic peptides.

In Silico Prediction and Validation of Peptide-MHC Binding for WT1 Peptides

In silico tools are crucial for predicting which peptide fragments from a target protein, like WT1, will bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. frontiersin.orgoup.com These computational methods significantly narrow down the number of candidate peptides for experimental validation, saving time and resources. oup.com

Prediction Algorithms and their Application:

Computer prediction analysis has been instrumental in the development of WT1 vaccines. mdpi.com Algorithms analyze the amino acid sequence of peptides to predict their binding affinity to specific Human Leukocyte Antigen (HLA) alleles. bmj.commdpi.com For instance, some prediction models are based on a peptide library-based scoring system which has been shown to correlate with experimental binding affinity. These predictions are then validated through experimental assays, such as measuring the stabilization of MHC class I molecules on the surface of TAP-deficient cell lines like T2. mdpi.com

Recent studies have highlighted the importance of moving beyond simple binding predictions. Advanced computational frameworks now aim to predict the entire antigen processing and presentation pathway, including proteasomal cleavage, TAP transport, and MHC-peptide binding. nih.gov This comprehensive approach, often termed immunopeptidomics, combines proteomics and bioinformatics to provide a more accurate picture of which peptides are naturally presented on the surface of cancer cells. nih.govmdpi.com

Limitations and Advances in Prediction:

While powerful, prediction algorithms are not infallible. Some studies have shown that T-cell clones for WT1 peptides that were predicted to bind and used in clinical trials showed limited reactivity against tumor cells, suggesting that these peptides may not be efficiently processed and presented in vivo. bmj.combmj.com This underscores the necessity of validating in silico predictions with direct experimental evidence from tumor samples.

To address these limitations, researchers are developing more sophisticated machine learning models, including deep learning and high-order neural networks, to improve the accuracy of peptide-MHC binding prediction. oup.combiorxiv.orgresearchgate.net These models can learn complex patterns from large datasets of experimentally verified binders and non-binders, leading to more reliable predictions. biorxiv.org

Table 1: In Silico Tools and their Application in Peptide-MHC Binding Prediction

| Tool/Method | Principle | Application to WT1/Immunopeptidomics | Key Findings |

| NetMHCPan | Artificial neural network-based prediction of peptide binding to any HLA-I molecule with a known sequence. | Used to predict HLA-A*02:01 affinity for potential off-target peptides of TCR-like antibodies. aacrjournals.org | Helps in identifying potential cross-reactivity of therapeutic agents. aacrjournals.org |

| High-Order Neural Networks | Machine learning method that captures complex relationships between amino acid positions in a peptide. | Demonstrated ability to predict promising WT1-derived peptides for clinical development. oup.com | Can retrospectively "predict" known T-cell epitopes from the WT1 antigen. oup.com |

| Immunopeptidomics | Combination of proteomics (mass spectrometry) and bioinformatics to identify naturally presented MHC ligands. nih.gov | Used to identify naturally presented WT1 peptides on primary leukemia and ovarian carcinoma samples. bmj.com | Led to the discovery of novel WT1 epitopes and T-cell receptors with potent anti-tumor reactivity. bmj.com |

Application of Molecular Modeling and Dynamics Simulations for Immunopeptidomics

Molecular modeling and dynamics simulations provide atomic-level insights into the interactions between peptides and MHC molecules, as well as the engagement of the peptide-MHC (pMHC) complex with T-cell receptors (TCRs). nih.gov

Structural Insights into WT1 Peptide Presentation:

Crystallographic studies have been conducted on WT1 peptides bound to HLA-A*02:01. nih.gov These studies reveal the precise conformation of the peptide within the MHC binding groove and how modifications, such as amino acid substitutions, can alter the stability and surface properties of the pMHC complex. nih.gov For example, the structure of a modified WT1126 peptide (R1Y) showed that while the peptide's backbone conformation was unchanged, it altered the positions of charged side chains on the HLA molecule, which could impact TCR recognition. nih.gov

Simulating pMHC-TCR Interactions:

Molecular dynamics simulations can be used to study the flexibility and dynamics of pMHC complexes. This is crucial as the dynamic nature of these complexes can influence TCR recognition. nd.edunih.gov By simulating the interactions, researchers can understand how specific amino acid changes in the peptide or TCR affect binding affinity and specificity. This knowledge is vital for engineering TCRs with enhanced anti-tumor activity or designing improved peptide vaccines. nih.govfrontiersin.org

Biochemical and Biophysical Characterization for Enhanced Functional Understanding

A deep understanding of the biochemical and biophysical properties of WT-1 331 long and its interactions is essential for optimizing its therapeutic potential.

Advanced Spectroscopic and Chromatographic Methods for Peptide-Protein Interaction Analysis

A variety of sophisticated techniques are employed to analyze the interactions between immunogenic peptides like this compound and proteins such as MHC molecules and TCRs.

Spectroscopic Techniques:

Circular Dichroism (CD) Spectroscopy: This technique is used to assess the thermal stability of pMHC complexes. nih.gov A higher thermal melting temperature (Tm) often correlates with enhanced peptide binding and immunogenicity. For instance, CD spectroscopy was used to show that a modified WT1126 peptide formed a more stable complex with HLA-A2 compared to the native peptide. nih.gov

Fluorescence Spectroscopy: Techniques like Förster Resonance Energy Transfer (FRET) and fluorescence polarization/anisotropy can be used to measure peptide-protein binding kinetics and affinities in real-time. ox.ac.ukwikipedia.org These methods are highly sensitive and can provide detailed information about the binding process. ox.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing protein-protein interactions at atomic resolution. frontiersin.org It can identify the binding interface and detect conformational changes upon complex formation. frontiersin.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is used to purify synthetic peptides and to analyze the composition of peptides eluted from MHC molecules. bmj.com

Affinity Chromatography: This method is used to purify pMHC complexes and to study protein-protein interactions. nih.govsioc-journal.cn For example, antibodies specific for HLA molecules are used to isolate pMHC complexes from cells for subsequent peptide identification by mass spectrometry. frontiersin.org

Size-Exclusion Chromatography (Gel Filtration): This technique separates molecules based on their size and can be used to study the formation of protein complexes. nih.govvscht.cz

Techniques for Analyzing Peptide-Receptor Binding Kinetics and Thermodynamics

Understanding the kinetics (on- and off-rates) and thermodynamics (changes in enthalpy and entropy) of peptide-receptor interactions provides a more complete picture of binding and subsequent biological function.

Measuring Binding Affinity and Kinetics:

Surface Plasmon Resonance (SPR): SPR is a label-free technique widely used to measure the binding affinity and kinetics of interactions between biomolecules, such as TCRs and pMHC complexes. researchgate.net

Bio-layer Interferometry (BLI): Similar to SPR, BLI is another label-free method for real-time analysis of biomolecular interactions. wikipedia.org

Nitrocellulose Filter Binding Assay: This quantitative assay can be used to determine the apparent association constants for peptide-protein binding.

Thermodynamic Analysis:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Temperature-Dependent Assays: By measuring binding affinities at different temperatures, it is possible to derive thermodynamic parameters. researchgate.net Studies have shown that different TCRs can recognize the same pMHC ligand using distinct thermodynamic strategies. researchgate.net

Table 2: Techniques for Biochemical and Biophysical Characterization

| Technique | Information Provided | Example Application |

| Circular Dichroism (CD) Spectroscopy | Thermal stability of pMHC complexes. nih.gov | Comparing the stability of native vs. modified WT1 peptide-HLA complexes. nih.gov |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), on-rate (ka), off-rate (kd). researchgate.net | Characterizing the interaction between a TCR and a WT1-pMHC complex. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry, enthalpy (ΔH), entropy (ΔS). | Determining the thermodynamic driving forces of peptide-receptor binding. |

| Mass Spectrometry (MS) | Identification and sequencing of peptides naturally presented by MHC molecules. mdpi.com | Identifying novel immunogenic peptides from tumor cells. bmj.commdpi.com |

Future Research Avenues for this compound and Related Immunogenic Peptides

The field of peptide-based cancer immunotherapy is continuously evolving, with several promising future directions.

Personalized and Multi-Epitope Vaccines:

The heterogeneity of tumors and the diversity of HLA types among individuals pose significant challenges for a "one-size-fits-all" vaccine approach. biorxiv.org Future research will increasingly focus on personalized strategies. This involves identifying the specific tumor-associated peptides presented by an individual patient's cancer cells and designing a custom vaccine. nih.govfrontiersin.org

Multi-epitope vaccines that include several different immunogenic peptides, such as the combination of this compound with other WT1 peptides, are a promising approach to overcome tumor heterogeneity and reduce the risk of immune escape. mdpi.combiorxiv.org These vaccines can stimulate both CD4+ and CD8+ T-cell responses, leading to a more comprehensive and durable anti-tumor effect. nih.govnih.gov

Enhancing Immunogenicity:

Researchers are exploring various strategies to enhance the immunogenicity of peptide vaccines. This includes the use of novel adjuvants, delivery systems like nanoparticles and liposomes, and modifications to the peptide sequence to improve MHC binding and stability (heteroclitic peptides). nih.govacs.org

Combination Therapies:

Combining peptide vaccines with other immunotherapies, such as checkpoint inhibitors, is a particularly promising avenue. nih.gov Checkpoint inhibitors can help to overcome the immunosuppressive tumor microenvironment, thereby unleashing the full potential of the vaccine-induced T-cells. nih.gov Preclinical and clinical studies are actively investigating these combinations. mdpi.comnih.gov

TCR-Based Therapies:

The identification of potent immunogenic peptides like this compound also fuels the development of adoptive T-cell therapies. This involves isolating T-cells that recognize the peptide, expanding them ex vivo, and re-infusing them into the patient. frontiersin.org Alternatively, the TCRs from these T-cells can be cloned and expressed in other T-cells to create a large population of tumor-specific T-cells for therapy. bmj.combmj.comnih.gov

Exploration of this compound in Modulating Broader T-Cell Repertoires and Memory Responses

Modern research endeavors are moving beyond simple measurements of immunogenicity to understand how this compound can influence the breadth and durability of the anti-tumor T-cell response. The primary role of this long peptide is to activate CD4+ T-cells, which orchestrate multiple facets of the adaptive immune response. researchgate.netnih.gov

Clinical studies have demonstrated the capacity of vaccine formulations containing this compound to induce detectable CD4+ T-cell responses. In a phase 2 trial involving patients with AML, a multivalent peptide vaccine known as galinpepimut-S, which includes this compound, elicited a CD4+ immune response in 44% of evaluable patients. ashpublications.org Notably, specific responses to the this compound peptide were confirmed in three of these individuals. ashpublications.org Similarly, a trial in patients with mesothelioma and non-small cell lung cancer showed that vaccination prompted WT1-specific CD4+ T-cell proliferation upon stimulation with the this compound peptide. nih.gov

A crucial goal of vaccination is the establishment of long-term immunological memory, which can provide sustained protection against tumor relapse. Research indicates that combining CD4+ helper peptides like this compound with CD8+ cytotoxic T lymphocyte (CTL) epitopes may be key to generating robust memory. One study showed that a combination vaccine approach led to the presence of WT1-specific CD8+CD44+CD62L+CD103+ resident memory T-cells within the tumor microenvironment. oncotarget.com These memory cells are critical as they can rapidly differentiate into effector cells upon re-encountering the antigen. However, a significant challenge remains in achieving sustained high-avidity T-cell responses, as some studies have reported a rapid loss of high-avidity CTLs following vaccination, suggesting that current strategies may not be optimal for long-term memory induction. ashpublications.orghaematologica.org

Future research is focused on analyzing the T-cell receptor (TCR) repertoire to understand the diversity and clonality of the T-cells that are expanded following vaccination. Early results have shown that tumor-infiltrating lymphocytes can display oligoclonality after vaccination, indicating that a few specific T-cell clones are mounting the anti-tumor attack. oncotarget.com Understanding how to broaden this repertoire while promoting high-avidity memory T-cells is a primary objective in the ongoing development of this compound-based immunotherapies.

Table 1: Summary of Immune Responses to this compound-Containing Vaccines in Clinical Trials This table is interactive. You can sort and filter the data.

| Trial Focus | Patient Population | Key Finding Related to this compound | T-Cell Subsets Activated | Reference |

|---|---|---|---|---|

| Galinpepimut-S (GPS) Vaccine | Acute Myeloid Leukemia (AML) | 3 out of 9 tested patients showed a specific CD4+ T-cell response to the this compound peptide. | CD4+ | ashpublications.org |

| Multivalent WT1 Peptide Vaccine | Mesothelioma & NSCLC | Vaccination induced significant CD4+ T-cell proliferation in response to the this compound peptide post-vaccination. | CD4+, CD8+ | nih.gov |

| Galinpepimut-S (GPS) Vaccine | Ovarian Cancer | Vaccine-specific T-cell responses were observed, primarily within CD4+ T-cells. | CD4+, CD8+ | mdpi.com |

| Polyvalent WT1 Peptide Vaccine | Acute Myeloid Leukemia (AML) | Long peptides were found to elicit the strongest immunological responses in vitro. | CD4+, CD8+ | nih.govfrontiersin.org |

Development of High-Throughput Immunological Assays for Comprehensive this compound Characterization

To fully understand the immunological effects of this compound, a suite of advanced and high-throughput assays is essential. These methods allow for a multi-parametric characterization of the induced immune response, moving beyond simple metrics to a more holistic view of cellular function and phenotype.

The development of these assays is critical for correlating immunological parameters with clinical outcomes. The complexity of the immune response, involving different cell types, cytokines, and receptor interactions, necessitates a multifaceted approach. Integrating data from these high-throughput assays will provide a more precise understanding of how this compound contributes to anti-tumor immunity and will guide the design of next-generation cancer vaccines.

Table 2: Immunological Assays for Characterizing this compound Responses This table is interactive. You can sort and filter the data.

| Assay Type | Purpose | Specific Measurement | Reference |

|---|---|---|---|

| CD4+ T-Cell Proliferation Assay | Measures the direct proliferative response of CD4+ T-cells to the peptide. | ³H-Thymidine incorporation. | nih.gov |

| ELISPOT (Enzyme-Linked Immunospot) | Quantifies the frequency of cytokine-secreting cells upon peptide stimulation. | Interferon-gamma (IFN-γ) spots per 10⁵ cells. | nih.govashpublications.org |

| MHC-Tetramer Staining | Identifies and quantifies antigen-specific T-cells. | Percentage of tetramer-positive cells within the CD8+ or CD4+ population via flow cytometry. | nih.govashpublications.orgfrontiersin.org |

| Intracellular Cytokine Staining (ICS) | Detects cytokine production at the single-cell level. | Percentage of IFN-γ positive T-cells via flow cytometry. | nih.govsec.gov |

| TCR Repertoire Sequencing | Analyzes the diversity and clonal expansion of T-cells responding to the vaccine. | High-throughput sequencing of TCR genes. | oncotarget.com |

| Delayed-Type Hypersensitivity (DTH) | Assesses in vivo cell-mediated immune response. | Skin reaction size (induration) at the injection site. | aacrjournals.orgnih.gov |

Deeper Elucidation of this compound's Role in Specific Immune System Modulation Pathways

This compound is designed as an HLA class II-binding peptide, which dictates its primary role in the immune system: the activation of CD4+ T-helper cells. mdpi.comgoogle.com The elucidation of the specific pathways it modulates is a key area of advanced research. The process begins when antigen-presenting cells (APCs), such as dendritic cells, internalize and process the this compound peptide. researchgate.net Inside the APC, the peptide is loaded onto HLA class II molecules and transported to the cell surface.

The peptide-HLA complex is then presented to the T-cell receptor of a corresponding CD4+ T-cell. google.com This interaction, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of the CD4+ T-cell. These activated T-helper cells are critical for orchestrating a potent and durable anti-tumor response. They provide essential "help" to other immune cells in two major ways:

Activation of Cytotoxic T-Lymphocytes (CTLs): CD4+ T-cells produce cytokines, such as Interleukin-2, and express surface molecules, like CD40L, that are essential for the full activation and survival of CD8+ CTLs, the primary killers of tumor cells. researchgate.net

Activation of B-Cells: They also stimulate B-cells to undergo affinity maturation and class-switching to produce high-affinity antibodies against the target antigen. researchgate.net

Research combining this compound with class I-restricted peptides in vaccine formulations is based on this principle of T-cell help. The goal is to generate a synergistic effect where the CD4+ response driven by this compound amplifies the CD8+ CTL response, leading to more effective tumor eradication. nih.govoncotarget.com Further investigation is also exploring how adjuvants administered with the peptide, such as Montanide ISA 51 VG, influence the type and magnitude of the immune response by stimulating innate immune pathways, potentially involving Toll-like receptors (TLRs) and subsequent signaling cascades like NF-κB. nih.govcdnsciencepub.com A deeper understanding of these intricate molecular and cellular pathways will enable the rational design of more effective immunotherapeutic strategies centered around this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.